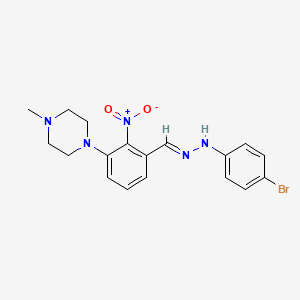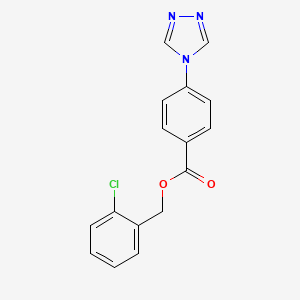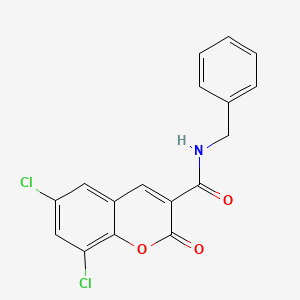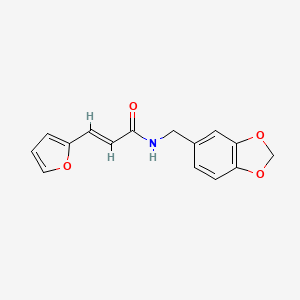![molecular formula C23H15N3 B5797644 1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
1,3-di-3-pyridinylbenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-di-3-pyridinylbenzo[f]quinoline, also known as DPBQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. DPBQ belongs to the class of quinoline derivatives and has a unique structure that makes it an interesting molecule to investigate.
作用机制
The mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of protein kinase activity. This compound has been shown to bind to the ATP-binding site of kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of kinase activity can lead to the suppression of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the activity of protein kinases, which can lead to the suppression of cellular signaling pathways. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging cellular processes.
实验室实验的优点和局限性
One advantage of using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments is its unique structure, which makes it an interesting molecule to investigate. This compound has also been shown to have anti-tumor activity, which makes it a potential candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on 1,3-di-3-pyridinylbenzo[f]quinoline. One area of interest is in the development of this compound-based fluorescent probes for imaging cellular processes. Another area of research is in the investigation of this compound's anti-tumor activity and its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Overall, this compound is a promising molecule for scientific research, and further studies are needed to fully explore its potential applications.
合成方法
The synthesis of 1,3-di-3-pyridinylbenzo[f]quinoline involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with pyridine in the presence of a base. The reaction leads to the formation of this compound, which can be purified by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
科学研究应用
1,3-di-3-pyridinylbenzo[f]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology, where this compound has been shown to have anti-tumor activity. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In addition, this compound has been investigated for its ability to inhibit protein kinase activity, which is important in many cellular signaling pathways.
属性
IUPAC Name |
1,3-dipyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-8-19-16(5-1)9-10-21-23(19)20(17-6-3-11-24-14-17)13-22(26-21)18-7-4-12-25-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBUQBAOJXGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)